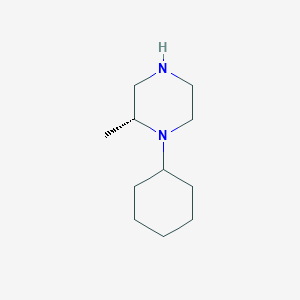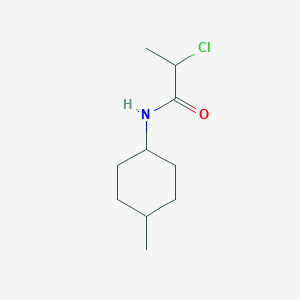
3-(3-methyl-1H-pyrazol-1-yl)aniline
Descripción general
Descripción
“3-(3-methyl-1H-pyrazol-1-yl)aniline” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The structures and composition of the synthesized polymers were confirmed by various spectroscopic techniques such as elemental analysis, proton nuclear magnetic resonance (1 H NMR) spectroscopy, carbon nuclear magnetic resonance (13 C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C10H11N3. It has a molecular weight of 173.21 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis
“this compound” is a solid substance. Its SMILES string is Cn1ccc(n1)-c2cccc(N)c2 and its InChI key is ZRXOZSROZJGRRH-UHFFFAOYSA-N .Mecanismo De Acción
Target of Action
Pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibitory activity . The compound may form intermolecular interactions with its targets, leading to changes in their function .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological pathways, depending on their specific targets .
Result of Action
Based on the known activities of similar pyrazole derivatives, it can be inferred that the compound may exert various biological effects .
Action Environment
The action, efficacy, and stability of 3-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and the specific biological context .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-methyl-1H-pyrazol-1-yl)aniline in lab experiments is its low toxicity and good biocompatibility, which make it a promising candidate for use in cancer therapy. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-methyl-1H-pyrazol-1-yl)aniline, including further investigation of its potential as an anticancer agent and its use as a ligand in the synthesis of MOFs. In addition, there is potential for this compound to be used in the development of new antibacterial and antifungal agents. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(3-methyl-1H-pyrazol-1-yl)aniline has been found to have potential applications in various scientific research areas, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In materials science, this compound has been studied for its ability to act as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, this compound has been investigated for its ability to act as a catalyst in various chemical reactions.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLGYBRLBWVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



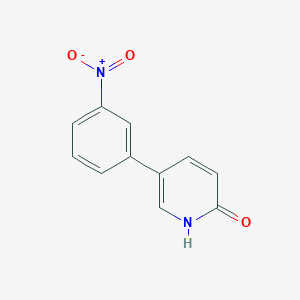
![12-(Chloromethyl)-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B3364211.png)
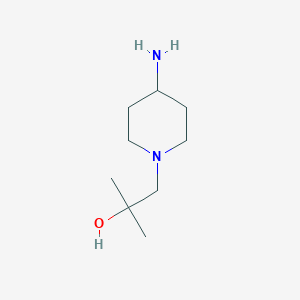



![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
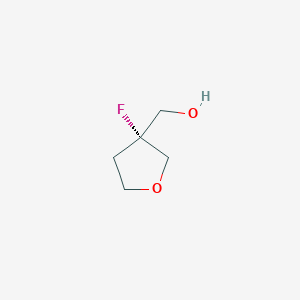

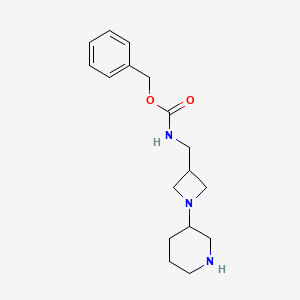
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B3364269.png)
